molecular formula C18H16N2O2 B165386 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester CAS No. 126580-17-4

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester

Cat. No. B165386
M. Wt: 292.3 g/mol
InChI Key: YMPGKXZKZJIQEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester, also known as Phenazepam, is a benzodiazepine derivative that has gained significant attention in the scientific research community due to its various pharmacological properties.

Mechanism Of Action

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester acts on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, leading to its anxiolytic, sedative, and hypnotic effects.

Biochemical And Physiological Effects

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has been shown to decrease anxiety, induce sedation and sleep, and reduce muscle tone. It has also been found to have anticonvulsant properties, making it a potential treatment option for seizure disorders. Additionally, 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has been shown to have a high affinity for the GABA receptor, making it a potent anxiolytic and sedative agent.

Advantages And Limitations For Lab Experiments

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has several advantages as a research tool, including its potency, selectivity, and ease of synthesis. However, it also has limitations, such as its potential for abuse and dependence, making it difficult to conduct long-term studies.

Future Directions

Future research on 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester could focus on its potential use in the treatment of anxiety disorders, insomnia, and alcohol withdrawal syndrome. It could also investigate its effects on different GABA receptor subtypes and its potential for use in combination with other drugs. Additionally, research could be conducted on 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester analogs to determine their pharmacological properties and potential therapeutic applications.
Conclusion:
5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester is a benzodiazepine derivative that has gained significant attention in the scientific research community due to its various pharmacological properties. It acts on the GABA receptor, leading to its anxiolytic, sedative, hypnotic, and anticonvulsant effects. While it has several advantages as a research tool, it also has limitations, such as its potential for abuse and dependence. Future research could focus on its potential therapeutic applications and investigate its effects on different GABA receptor subtypes.

Synthesis Methods

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester can be synthesized by the reaction between 2-amino-5-phenyl-1,3-benzodiazole and ethyl chloroformate. The reaction proceeds in the presence of a base, such as triethylamine, and results in the formation of 5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester as a white crystalline powder.

Scientific Research Applications

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester has been extensively studied for its anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, insomnia, and anxiety disorders.

properties

CAS RN

126580-17-4

Product Name

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

ethyl 5-phenyl-3H-1,2-benzodiazepine-3-carboxylate

InChI

InChI=1S/C18H16N2O2/c1-2-22-18(21)17-12-15(13-8-4-3-5-9-13)14-10-6-7-11-16(14)19-20-17/h3-12,17H,2H2,1H3

InChI Key

YMPGKXZKZJIQEM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1C=C(C2=CC=CC=C2N=N1)C3=CC=CC=C3

synonyms

5-Phenyl-3H-1,2-benzodiazepine-3-carboxylic acid ethyl ester

Origin of Product

United States

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